3-(2-Fluoro-4-methoxyphenyl)propanoic acid

Catalog No.
S769224
CAS No.
852181-15-8
M.F
C10H11FO3
M. Wt
198.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Fluoro-4-methoxyphenyl)propanoic acid

CAS Number

852181-15-8

Product Name

3-(2-Fluoro-4-methoxyphenyl)propanoic acid

IUPAC Name

3-(2-fluoro-4-methoxyphenyl)propanoic acid

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

InChI

InChI=1S/C10H11FO3/c1-14-8-4-2-7(9(11)6-8)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13)

InChI Key

KLEYADLSRYOXMC-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)CCC(=O)O)F

Canonical SMILES

COC1=CC(=C(C=C1)CCC(=O)O)F

3-(2-Fluoro-4-methoxyphenyl)propanoic acid is an organic compound characterized by its unique molecular structure, which includes a propanoic acid functional group attached to a phenyl ring that is further substituted with both a fluorine atom and a methoxy group. Its chemical formula is C10H11FO3C_{10}H_{11}FO_3, and it has a molecular weight of approximately 198.19 g/mol. This compound is notable for its potential applications in medicinal chemistry and materials science due to the presence of the fluorinated aromatic ring and the carboxylic acid functional group, which are common features in many biologically active molecules.

  • Analogue Design

    This compound possesses a propanoic acid group linked to a fluorinated and methoxylated phenyl ring. Carboxylic acids and fluorinated aromatic rings are common functional groups in many biologically active molecules. Therefore, 3-(2-Fluoro-4-methoxyphenyl)propanoic acid could be a potential starting point for the design and synthesis of novel analogues with desired biological properties [].

  • Medicinal Chemistry

    The presence of the functional groups mentioned above suggests potential for this molecule to interact with biological targets. Further research would be necessary to determine if 3-(2-Fluoro-4-methoxyphenyl)propanoic acid exhibits any specific biological activity, such as enzyme inhibition or receptor binding. If activity is observed, it could be a starting point for the development of new medications [].

  • Material Science

    Aromatic carboxylic acids can be useful building blocks for the synthesis of polymers and other functional materials. The combination of a fluorinated and methoxylated group in 3-(2-Fluoro-4-methoxyphenyl)propanoic acid could potentially lead to materials with unique properties, although further investigation would be required [].

Typical of carboxylic acids and aromatic compounds:

  • Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
RCOOH+ROHRCOOR+H2OR-COOH+R'-OH\rightarrow R-COOR'+H_2O
  • Amide Formation: The carboxylic acid can react with amines to form amides.
RCOOH+H2NRRCONHR+H2OR-COOH+H_2NR'\rightarrow R-CONHR'+H_2O

These reactions highlight the compound's versatility in organic synthesis, making it a valuable building block for more complex molecules .

The biological activity of 3-(2-Fluoro-4-methoxyphenyl)propanoic acid has not been extensively documented, but its structural features suggest potential interactions with biological targets. The presence of the fluorinated aromatic ring may enhance lipophilicity and bioavailability, which are desirable traits for pharmacological agents. Further research is required to determine specific biological activities such as enzyme inhibition or receptor binding.

The synthesis of 3-(2-Fluoro-4-methoxyphenyl)propanoic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with commercially available 2-fluoro-4-methoxybenzaldehyde.
  • Formation of Intermediate: A suitable synthetic route may include a reaction with an appropriate nucleophile under acidic or basic conditions to form an intermediate compound.
  • Hydrolysis: The intermediate can then be hydrolyzed to yield the desired propanoic acid derivative.

In an industrial setting, optimized reaction conditions are employed to ensure high yield and purity, including automated reactors and continuous monitoring of reaction progress.

3-(2-Fluoro-4-methoxyphenyl)propanoic acid has several potential applications:

  • Medicinal Chemistry: Due to its structural characteristics, it may serve as a starting point for the development of new pharmaceuticals.
  • Materials Science: The compound can be utilized in the synthesis of polymers and other functional materials, leveraging its unique properties imparted by the fluorinated and methoxylated groups.

Several compounds share structural similarities with 3-(2-Fluoro-4-methoxyphenyl)propanoic acid. These include:

  • 3-(2-Fluoro-4-chlorophenyl)propanoic acid
  • 3-(2-Chloro-4-methoxyphenyl)propanoic acid
  • 3-(3-(4-Fluorophenoxy)phenyl)propanoic acid

Uniqueness

The uniqueness of 3-(2-Fluoro-4-methoxyphenyl)propanoic acid lies in its specific combination of functional groups—particularly the fluorine atom and methoxy group—which can influence its electronic properties, reactivity, and potential bioactivity. This combination may enhance its stability and bioavailability compared to similar compounds lacking these features.

XLogP3

1.8

Dates

Modify: 2023-08-15

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